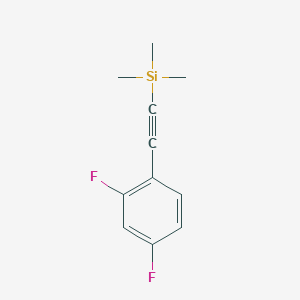

(2,4-Difluorophenylethynyl)trimethylsilane

Description

Significance of Organosilanes in Modern Organic and Materials Chemistry

Organosilanes, compounds containing carbon-silicon bonds, are of paramount importance in contemporary chemistry due to their unique properties and versatility. hskbrchemical.com The silicon-carbon bond provides stability, while the functional groups attached to the silicon atom allow for a wide range of chemical transformations. zmsilane.comzmsilane.com In organic synthesis, organosilanes are widely utilized as protecting groups for various functional groups, particularly alcohols, due to their ease of installation and selective removal. hskbrchemical.comthermofishersci.in They also function as intermediates and reagents that facilitate the formation of new molecules. hskbrchemical.com For instance, some organosilanes act as effective reducing agents, offering a safer and more manageable alternative to traditional reagents like lithium aluminum hydride. thermofishersci.in Furthermore, they are crucial in cross-coupling reactions, such as the Hiyama coupling, where their low toxicity and stability are advantageous. thermofishersci.in

Role of Fluorinated Organic Compounds in Advanced Scientific and Industrial Applications

Fluorinated organic compounds, or organofluorines, play a critical role in numerous advanced scientific and industrial fields. The inclusion of fluorine atoms into an organic molecule dramatically alters its physical, chemical, and biological properties. chimia.ch The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds. alfa-chemistry.com This stability is a key reason for their extensive use in pharmaceuticals and agrochemicals. alfa-chemistry.comwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The introduction of fluorine can enhance a drug's potency, bioavailability, and metabolic resistance. chimia.ch

In materials science, the unique properties of organofluorines are harnessed to create a wide array of advanced materials. alfa-chemistry.com Fluoropolymers, such as polytetrafluoroethylene (PTFE), are known for their chemical inertness, thermal stability, and low coefficient of friction, making them ideal for applications ranging from non-stick coatings to specialty lubricants. alfa-chemistry.comworktribe.com Fluorinated compounds are also used as components in liquid crystal displays, fire-fighting foams, and as refrigerants. alfa-chemistry.comwikipedia.orgresearchgate.net Furthermore, the specific electronic properties conferred by fluorine are utilized in organometallic and coordination chemistry to tune the characteristics of metal complexes, for instance, by enhancing the Lewis acidity of a metal center or influencing the emissive properties of complexes for applications in electronics. alfa-chemistry.com

Overview of Arylethynylsilane Architectures in Chemical Synthesis and Materials Science

Arylethynylsilanes are a class of compounds characterized by an aromatic ring and a silyl (B83357) group connected by a carbon-carbon triple bond. This structural motif provides a rigid, linear scaffold that is highly valuable in both chemical synthesis and materials science. Synthetically, the trimethylsilyl (B98337) group often serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule. It can be readily removed to reveal the terminal alkyne for further transformations, such as coupling reactions. The synthesis of these compounds is often achieved through the reaction of a chlorosilane with a lithium or Grignard reagent of the corresponding arylacetylene. nih.gov

In materials science, arylethynylsilane architectures are explored for the development of advanced materials with interesting optical and electronic properties. The conjugated system of the aryl and ethynyl (B1212043) groups can be extended to create molecular wires and organic semiconductors. The silicon atom can participate in the π-orbital system of the acetylenic groups, a phenomenon known as through-space conjugation. nih.gov This interaction can influence the electronic properties of the molecule, for example, by enhancing the quantum yields of emission. nih.gov By varying the number of arylethynyl moieties attached to the silicon atom, the luminescent properties can be tuned, making these compounds promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2Si/c1-14(2,3)7-6-9-4-5-10(12)8-11(9)13/h4-5,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLZYZRQYWWIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400409 | |

| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-92-4 | |

| Record name | 2,4-Difluoro-1-[2-(trimethylsilyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Difluorophenylethynyl Trimethylsilane and Its Derivatives

Established Synthetic Routes to Ethynyltrimethylsilanes

The formation of the carbon-carbon triple bond and its subsequent silylation are central to the synthesis of ethynyltrimethylsilanes. Two classical and robust methods dominate this field: Sonogashira cross-coupling and dehydrohalogenation reactions.

Sonogashira Cross-Coupling Strategies for Arylethynyltrimethylsilanes

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp) bonds, making it ideal for synthesizing arylalkynes. libretexts.org The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This process is typically catalyzed by a palladium(0) complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or diethylamine. organic-chemistry.orgyoutube.com

The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X). Simultaneously, the copper acetylide, formed in the copper cycle, transmetalates with the Pd(II)-aryl complex. Reductive elimination from this intermediate yields the final arylethyne product (Ar-C≡C-R) and regenerates the Pd(0) catalyst.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex. youtube.com

In the context of synthesizing arylethynyltrimethylsilanes, ethynyltrimethylsilane is used as the terminal alkyne partner. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted homocoupling (Glaser coupling) and allowing for selective reaction at the C-H bond. gelest.com The reaction can be carried out under mild conditions, often at room temperature, and tolerates a wide range of functional groups. wikipedia.org

| Component | Example | Role in Reaction |

| Aryl Halide | 1-Bromo-2,4-difluorobenzene (B57218) | Electrophilic partner providing the aryl group. |

| Terminal Alkyne | Ethynyltrimethylsilane | Nucleophilic partner providing the alkyne unit. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne by forming a copper acetylide. youtube.com |

| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH) | Neutralizes the hydrogen halide byproduct and facilitates copper acetylide formation. wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Toluene | Provides the reaction medium. |

Dehydrohalogenation Approaches in Ethynylsilane Synthesis

An alternative strategy for creating the alkyne functionality is through double dehydrohalogenation of a suitable dihalide precursor. youtube.com This elimination reaction, typically an E2 mechanism, involves the removal of two molecules of hydrogen halide (H-X) from adjacent (vicinal) or the same (geminal) carbon atoms to form a triple bond. youtube.comyoutube.com

The reaction requires a very strong base, often in excess, to effect both eliminations. youtube.com Common bases for this transformation include sodium amide (NaNH₂), potassium hydroxide (B78521) (KOH) fused at high temperatures, or potassium tert-butoxide. youtube.com The first dehydrohalogenation yields a vinyl halide, which is less reactive than the starting alkyl halide. Therefore, forcing conditions (high temperatures or a stronger base) are often necessary for the second elimination to form the alkyne. youtube.com

For the synthesis of ethynylsilanes, this approach would begin with a silylated dihaloalkane. For example, a (1,2-dihaloethyl)trimethylsilane derivative could be treated with a strong base to yield ethynyltrimethylsilane. While this method is fundamental for alkyne synthesis, the Sonogashira coupling is generally more direct and common for preparing arylethynyltrimethylsilanes from readily available aryl halides.

Synthesis of (2,4-Difluorophenylethynyl)trimethylsilane Precursors

The successful synthesis of the target molecule depends on the availability and purity of its key precursors: a fluorinated phenylacetylene (B144264) intermediate (or a suitable aryl halide) and a trimethylsilylating agent.

Preparation of Fluorinated Phenylacetylene Intermediates

The "2,4-difluorophenyl" moiety is typically introduced from a corresponding difluorinated benzene (B151609) derivative. Several starting materials can be used to generate the necessary intermediate.

From 1,3-Difluorobenzene (B1663923): This is a common starting material. It can be converted into precursors like 2,4-difluoroacetophenone via Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a catalyst like aluminum chloride. google.com Similarly, 2,4-difluorobenzaldehyde (B74705) can be synthesized from 1,3-difluorobenzene and carbon monoxide. researchgate.net These carbonyl compounds can then be converted to the corresponding terminal alkyne, 2,4-difluorophenylacetylene, through multi-step sequences such as the Corey-Fuchs reaction.

From 1-Bromo-2,4-difluorobenzene or 1-Iodo-2,4-difluorobenzene: These aryl halides are ideal substrates for the Sonogashira coupling reaction described in section 2.1.1. Reacting 1-bromo-2,4-difluorobenzene directly with ethynyltrimethylsilane provides the most straightforward route to this compound.

Generation of Trimethylsilylating Reagents

Trimethylsilylating reagents are used to introduce the trimethylsilyl (TMS) group, -Si(CH₃)₃, onto a molecule, typically by replacing an active hydrogen on an alcohol, amine, or terminal alkyne. youtube.com This derivatization increases the volatility and thermal stability of compounds for gas chromatography and protects the functional group during subsequent reaction steps. youtube.comresearchgate.net Several common reagents are available for this purpose.

Trimethylsilyl Chloride (TMSCl): A highly reactive and common silylating agent. It reacts with active hydrogens to form a silyl (B83357) ether, ester, or silylated alkyne, generating HCl as a byproduct. The reaction is almost always performed with a base, such as triethylamine or pyridine, to neutralize the HCl.

Hexamethyldisilazane (HMDS): A less reactive and more selective reagent than TMSCl. It is often used for silylating alcohols and requires a catalyst, such as a few drops of TMSCl or trimethyliodosilane.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that is particularly effective for a wide range of compounds, including alcohols, carboxylic acids, and amines. researchgate.net Its byproducts are neutral and volatile, making cleanup straightforward.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most volatile and effective TMS derivatization reagents, it is capable of silylating even hindered functional groups. youtube.com

| Reagent Name | Acronym | Typical Use | Byproduct |

| Trimethylsilyl Chloride | TMSCl | General silylation of alcohols, amines, and alkynes (with base). | HCl |

| Hexamethyldisilazane | HMDS | Silylation of alcohols (with catalyst). | NH₃ |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful, general-purpose silylation for GC analysis. researchgate.net | N-trimethylsilyltrifluoroacetamide, Trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile and reactive agent for GC analysis. youtube.com | N-methyltrifluoroacetamide |

Novel Synthetic Developments and High-Yielding Protocols

Research continues to refine the synthesis of arylethynylsilanes to improve yields, reduce costs, and enhance environmental safety. For the Sonogashira reaction, a significant development has been the creation of copper-free protocols. While the copper co-catalyst is effective, it can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can complicate purification. Copper-free Sonogashira reactions mitigate these issues, often employing specialized palladium catalysts or ligands that facilitate the catalytic cycle without the need for Cu(I). gelest.com

Furthermore, advancements in catalyst design, such as the use of N-heterocyclic carbene (NHC) ligands for palladium, have led to more robust and efficient systems that can operate at lower catalyst loadings and with less reactive aryl chlorides. The development of reactions in alternative solvents, including water, using surfactants also represents a move toward more sustainable chemical synthesis. organic-chemistry.org For the specific synthesis of this compound, protocols utilizing palladium-catalyzed Sonogashira coupling of 1-halo-2,4-difluorobenzene with ethynyltrimethylsilane remain the most efficient and high-yielding methods reported in the literature and chemical catalogs.

Mechanochemical Approaches in Organosilane Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based syntheses. researchgate.netrsc.org This approach, often conducted in a ball mill, can accelerate reactions, and in some cases, enable novel transformations by providing energy through physical agitation. bohrium.com While the direct mechanochemical synthesis of this compound has not been explicitly detailed in the reviewed literature, the principles of mechanochemistry have been successfully applied to related transformations, suggesting its feasibility.

A notable application of mechanochemistry is in the Sonogashira coupling reaction, a cornerstone for the formation of C(sp)–C(sp2) bonds. Research has demonstrated that high-temperature ball-milling can facilitate highly efficient palladium-catalyzed Sonogashira couplings of solid aryl halides, including those with large polyaromatic structures. nih.govrsc.orgresearchgate.net This solvent-free method provides practical access to various aromatic alkynes in excellent yields and with short reaction times. nih.govrsc.org Given that this compound can be synthesized via the Sonogashira coupling of a 2,4-difluorohaloarene with ethynyltrimethylsilane, a mechanochemical adaptation of this reaction presents a promising synthetic route.

The table below outlines the general conditions for a mechanochemical Sonogashira coupling, which could be adapted for the synthesis of the target compound.

| Parameter | Condition | Rationale |

| Reaction Type | Ball-milling | Provides mechanical energy to drive the reaction in the absence of a solvent. bohrium.com |

| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) | Standard catalytic system for Sonogashira couplings. organic-chemistry.org |

| Reactants | 2,4-difluoro-1-haloarene and Ethynyltrimethylsilane | Precursors for the target molecule. |

| Base | Solid inorganic base (e.g., K₂CO₃ or Cs₂CO₃) | To deprotonate the terminal alkyne. |

| Temperature | Elevated (High-Temperature Ball Milling) | Can improve reaction efficiency, especially for less reactive substrates. nih.govrsc.org |

This mechanochemical approach aligns with the principles of green chemistry by minimizing solvent waste and potentially reducing energy consumption compared to conventional heating methods. researchgate.net

Advanced Catalytic Systems for Alkyne Functionalization

The direct silylation of terminal alkynes represents a highly atom-economical route to alkynylsilanes. Several advanced catalytic systems have been developed for this transformation, offering mild conditions and high efficiency. These methods are particularly relevant for the synthesis of this compound from 1-ethynyl-2,4-difluorobenzene (B1335852).

One of the most established methods for the synthesis of arylalkynes is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling of terminal alkynes with aryl halides is a versatile and widely used method. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org A copper-free version of the Sonogashira coupling has also been developed, which can be beneficial in avoiding the formation of alkyne homocoupling byproducts. The synthesis of this compound can be envisioned through two primary Sonogashira routes:

Coupling of 1-ethynyl-2,4-difluorobenzene with a trimethylsilyl halide.

Coupling of a 2,4-difluoro-1-haloarene (e.g., 1-iodo-2,4-difluorobenzene) with ethynyltrimethylsilane.

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. A notable example is a carboxylate-catalyzed, metal-free C-silylation of terminal alkynes. researchgate.net This protocol utilizes a quaternary ammonium (B1175870) pivalate (B1233124) as the catalyst and a commercially available N,O-bis(silyl)acetamide as the silylating agent. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, including electron-deficient phenylacetylenes. researchgate.net

The table below summarizes the key features of this metal-free silylation method, with data extrapolated for the synthesis of this compound based on findings for structurally similar substrates.

| Substrate | Catalyst | Silylating Agent | Solvent | Temperature (°C) | Yield (%) |

| p-CF₃-phenylacetylene | Tetramethylammonium pivalate (TMAP) | N,O-bis(trimethylsilyl)acetamide (BSA) | Not specified | -10 | 94 |

| Phenylacetylene | Tetramethylammonium pivalate (TMAP) | N,O-bis(trimethylsilyl)acetamide (BSA) | Not specified | Room Temp. | High |

Another significant advancement is the development of a zinc-catalyzed silylation of terminal alkynes . This method employs trimethylsilyl triflate (TMSOTf) and catalytic amounts of zinc triflate (Zn(OTf)₂). This system is highly efficient and tolerates a variety of functional groups.

The following table outlines the general conditions for the zinc-catalyzed silylation of terminal alkynes.

| Catalyst | Silylating Agent | Base | Solvent | Temperature (°C) |

| Zn(OTf)₂ (catalytic) | Trimethylsilyl triflate (TMSOTf) | Triethylamine | Dichloromethane | Room Temp. |

These advanced catalytic systems offer efficient and often milder alternatives to traditional methods for the synthesis of alkynylsilanes like this compound, with the metal-free systems being particularly attractive from a green chemistry perspective.

Reactivity and Mechanistic Studies of 2,4 Difluorophenylethynyl Trimethylsilane

Chemical Transformations Involving the Ethynyl (B1212043) Moiety

The reactivity of the ethynyl group in (2,4-Difluorophenylethynyl)trimethylsilane is characterized by its susceptibility to both electron-seeking (electrophilic) and electron-donating (nucleophilic) reagents, as well as its participation in concerted cycloaddition reactions.

Nucleophilic and Electrophilic Additions to the Carbon-Carbon Triple Bond

The carbon-carbon triple bond of this compound is an electron-rich region, making it a target for electrophiles. In electrophilic addition reactions , an electrophile (E+) is attracted to the π-electron cloud of the alkyne, leading to the formation of a cationic intermediate, which is then attacked by a nucleophile. The general mechanism proceeds in two steps:

Electrophilic attack: The π electrons of the triple bond attack the electrophile, forming a new sigma bond and a vinyl cation intermediate.

Nucleophilic attack: A nucleophile attacks the carbocation, resulting in the final addition product.

The regioselectivity of this addition is influenced by the electronic effects of both the 2,4-difluorophenyl ring and the trimethylsilyl (B98337) group.

Conversely, while less common for simple alkynes, nucleophilic additions can occur, particularly when the alkyne is activated by electron-withdrawing groups or when strong nucleophiles are employed. In the context of this compound, the fluorine atoms on the phenyl ring exert a moderate electron-withdrawing effect, which can influence the electron density of the triple bond.

Cycloaddition Reactions of Terminal Alkynes in Silane Systems

The ethynyl moiety of silylated alkynes is a valuable component in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. A prominent example is the [3+2] cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

In these reactions, a trimethylsilyl-protected alkyne can react with an azide (B81097) to form a triazole ring. The trimethylsilyl group plays a crucial role in directing the regioselectivity of the reaction, often leading to the formation of a specific isomer. For instance, the reaction of a silylacetylene with an organic azide in the presence of a copper(I) catalyst typically yields a 1,4-disubstituted 1,2,3-triazole after subsequent desilylation.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| Trimethylsilyl-alkyne | Organic Azide | [3+2] Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole |

| Trimethylsilyl-alkyne | Nitrone | [3+2] Cycloaddition | Isoxazoline |

| Trimethylsilyl-alkyne | Diene | [4+2] Cycloaddition (Diels-Alder) | Cyclohexadiene derivative |

This table provides a general overview of cycloaddition reactions involving trimethylsilyl-alkynes.

Role of the Trimethylsilyl Group in Reactivity

The trimethylsilyl (TMS) group is not merely a passive substituent; it actively influences the reactivity of the molecule and serves as a versatile tool in multi-step organic synthesis.

Desilylation Strategies and Their Mechanistic Implications

The removal of the trimethylsilyl group, or desilylation , is a critical step in synthetic sequences where the terminal alkyne functionality needs to be restored. This process is typically achieved using fluoride (B91410) ions or under basic or acidic conditions.

Fluoride-mediated desilylation is the most common and efficient method. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a hypervalent silicon intermediate. This is driven by the exceptionally high strength of the silicon-fluorine bond.

Base-catalyzed desilylation can be accomplished using reagents like potassium carbonate in methanol (B129727). The mechanism involves the nucleophilic attack of a base (e.g., methoxide) on the silicon atom.

Acid-catalyzed cleavage is also possible, though less common for TMS-alkynes compared to silyl (B83357) ethers.

| Desilylation Method | Reagent Example | Key Mechanistic Feature |

| Fluoride-mediated | Tetrabutylammonium fluoride (TBAF) | Formation of a strong Si-F bond |

| Base-catalyzed | Potassium carbonate in methanol | Nucleophilic attack on silicon by a base |

| Acid-catalyzed | Dilute mineral acid | Protonation and subsequent cleavage |

This interactive table summarizes common desilylation strategies.

Silicon-Carbon Bond Reactivity and Subsequent Functionalization

While often removed to regenerate the terminal alkyne, the silicon-carbon bond itself can be a site of further chemical transformation. Although the Si-C(sp) bond is generally strong, it can be activated under certain conditions, particularly with transition metal catalysts. This allows for the direct functionalization of the carbon atom previously attached to the silicon, opening up pathways to more complex molecular architectures without the need for a separate desilylation-functionalization sequence. For example, cross-coupling reactions can sometimes be achieved where the silyl group participates directly in the catalytic cycle.

Halogen Effects on Reactivity: Influence of Fluorine Substituents

The presence of fluorine atoms on the phenyl ring of this compound exerts a profound influence on the molecule's reactivity. These effects are primarily electronic in nature, stemming from the high electronegativity of fluorine, and they significantly modulate the behavior of the adjacent alkynyl group in various chemical transformations.

Electronic Effects of Difluoroaryl Moieties on Alkynyl Reactivity

The two fluorine atoms on the aryl group of this compound act as strong electron-withdrawing groups. This electronic pull occurs through two primary mechanisms: the inductive effect (-I) and the resonance effect (+R). The inductive effect involves the withdrawal of electron density through the sigma (σ) bonds, a consequence of fluorine's high electronegativity. While fluorine does possess lone pairs that can be donated via resonance, the inductive effect is overwhelmingly dominant in halogens, particularly fluorine.

This net electron withdrawal creates a more electron-deficient aromatic system and, by extension, polarizes the ethynyl moiety. The carbon atoms of the triple bond become more electrophilic, or "electron-poor," compared to those in a non-fluorinated analogue like phenylethynyltrimethylsilane. This increased electrophilicity makes the alkyne more susceptible to attack by nucleophiles.

| Substituent (at para position) | Hammett Constant (σp) | Electronic Effect |

| -OCH₃ (Methoxy) | -0.27 | Electron-Donating |

| -CH₃ (Methyl) | -0.17 | Electron-Donating |

| -H (Hydrogen) | 0.00 | Reference |

| -Cl (Chloro) | +0.23 | Electron-Withdrawing |

| -F (Fluoro) | +0.06 | Electron-Withdrawing |

| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Electron-Withdrawing |

| -NO₂ (Nitro) | +0.78 | Strongly Electron-Withdrawing |

This table illustrates the relative electronic effects of various substituents. The positive value for fluorine highlights its electron-withdrawing character, which is compounded in a difluoro-substituted system.

Regioselectivity and Stereoselectivity in Reactions of Fluorinated Arylalkynes

The strong electronic effects of the difluoroaryl group are instrumental in directing the regioselectivity and stereoselectivity of addition reactions across the alkyne triple bond. Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

In reactions such as hydration or hydrohalogenation, the fluorine substituents can exert a powerful directing influence. For instance, in the gold-catalyzed hydroalkoxylation of certain fluorinated haloalkynes, a complete reversal of regioselectivity has been observed compared to their non-fluorinated counterparts. rsc.org This "drastic fluorine effect" highlights the ability of fluorine atoms to alter the electronic environment of the triple bond so significantly that the typical rules of addition, like Markovnikov's rule, can be overridden. rsc.org The electron-withdrawing nature of the 2,4-difluorophenyl group can control the orientation of incoming reagents, dictating which of the two acetylenic carbons is attacked.

In cycloaddition reactions, such as 1,3-dipolar cycloadditions, the electronic nature of the fluorinated arylalkyne is a key factor in determining the regiochemistry of the resulting heterocyclic ring. The polarized nature of the alkyne, induced by the difluoroaryl moiety, leads to preferential bonding with the dipole, often resulting in the formation of a single major regioisomer where otherwise a mixture would be expected.

Metal-Catalyzed Transformations and Dual Catalysis Systems

This compound is a versatile substrate for a wide array of metal-catalyzed transformations. The trimethylsilyl group can act as a protecting group or be cleaved in situ to generate a terminal alkyne, which then participates in various coupling reactions. The fluorine substituents, as discussed, influence the reactivity and selectivity of these processes.

Copper-Catalyzed Processes Involving Silylacetylenes

Copper catalysis is central to one of the most important reactions of terminal alkynes: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgnih.gov This reaction, a cornerstone of "click chemistry," unites an azide and a terminal alkyne to form a 1,2,3-triazole ring with high efficiency and regioselectivity. nih.govwikipedia.org this compound is an excellent precursor for this reaction. The trimethylsilyl group is readily removed by a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or under basic conditions to unmask the terminal alkyne, which then enters the catalytic cycle.

| Reaction | Catalyst | Key Intermediate | Product | Regioselectivity |

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salt (e.g., CuI) | Copper(I) acetylide | 1,4-disubstituted 1,2,3-triazole | High |

| Glaser Coupling | Copper(I) or Copper(II) salt | Copper(I) acetylide | Symmetrical 1,3-diyne | N/A |

This table summarizes key copper-catalyzed reactions applicable to terminal alkynes derived from silylacetylenes.

Palladium-Catalyzed Cross-Coupling Reactions and Derivatives

Palladium catalysis offers a powerful toolkit for forming carbon-carbon bonds, and this compound is a valuable partner in these reactions. The most prominent among these is the Sonogashira cross-coupling reaction. nih.gov In its classic form, the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. The subject compound can be used after in situ desilylation to generate the terminal alkyne.

A more direct variant, the Sila-Sonogashira reaction, allows for the direct coupling of the silylacetylene with the halide, often activated by a fluoride source. researchgate.net This process typically involves a catalytic cycle comprising oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed in situ) or direct silyl-palladium exchange, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Another important palladium-catalyzed transformation is the Heck reaction, which couples an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org While less direct for alkynes, derivatives of this compound can be used in Heck-type reactions, for example, after hydrostannylation or hydroboration of the triple bond to form a vinyl-metal species.

Other Transition Metal Catalysis (e.g., Ru, Ni, Ag) in Ethynylsilane Chemistry

Beyond copper and palladium, other transition metals are effective catalysts for transformations involving ethynylsilanes and their derivatives.

Ruthenium (Ru): Ruthenium catalysts are also known to promote azide-alkyne cycloaddition reactions (RuAAC). A key distinction from the copper-catalyzed version is that RuAAC typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer, offering a complementary synthetic route to a different product isomer from the same starting materials. nih.gov

Nickel (Ni): As a more earth-abundant and less expensive alternative to palladium, nickel has gained prominence in catalyzing cross-coupling reactions. ucla.edursc.org Nickel-based catalytic systems have been developed for Sonogashira-type couplings and have shown effectiveness in Hiyama couplings, which couple organosilanes with organic halides. rsc.orgresearchgate.net This makes nickel catalysis a viable option for reactions involving this compound.

Silver (Ag): Silver salts are well-known for their high "alkynophilicity," meaning they readily coordinate with the π-system of a triple bond. rsc.orgnumberanalytics.com This property is harnessed in various silver-catalyzed reactions, including hydrofunctionalizations (addition of H-X across the triple bond), cycloadditions, and cycloisomerization reactions. rsc.orgnsf.gov Silver catalysts can activate the alkyne of this compound towards nucleophilic attack, providing pathways for diverse molecular constructions. numberanalytics.comnsf.gov

Despite a comprehensive search of scientific literature, no specific research detailing the use of This compound in synergistic catalysis that combines C-H activation and photoredox systems has been identified. Consequently, the requested article section on this specific topic cannot be generated at this time due to a lack of available data and research findings.

The field of synergistic catalysis, particularly the combination of C-H activation and photoredox catalysis, is an active area of research. These methodologies offer powerful tools for the construction of complex molecules under mild conditions. C-H activation allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, while photoredox catalysis utilizes light energy to facilitate single-electron transfer processes, enabling a wide range of chemical transformations.

While general principles of these catalytic systems are well-established, their application to specific substrates, such as this compound, is highly dependent on dedicated research studies. The reactivity of a particular compound within such a catalytic cycle is influenced by numerous factors, including its electronic properties, steric hindrance, and the specific catalysts and reaction conditions employed.

Future research may explore the potential of this compound in this context, which could lead to the development of novel synthetic methodologies. Such studies would be necessary to provide the detailed mechanistic insights and empirical data required for a thorough discussion.

Advanced Spectroscopic and Structural Characterization of 2,4 Difluorophenylethynyl Trimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR characterization of (2,4-Difluorophenylethynyl)trimethylsilane is not available in the searched scientific literature. Therefore, the following subsections cannot be completed with the required scientifically accurate research findings and data tables.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass DeterminationFor this compound, with the molecular formula C₁₁H₁₂F₂Si, high-resolution mass spectrometry is used to confirm its elemental composition by measuring the exact mass of its molecular ion. The theoretical (calculated) exact mass for this formula can be compared against the experimentally determined value.

Research findings have reported the exact mass determination for the molecular formula C₁₁H₁₂F₂Si using electrospray ionization (ESI) as the HRMS technique. rsc.org The data confirms the elemental composition of the compound. rsc.org

Table 1: High-Resolution Mass Spectrometry Data for C₁₁H₁₂F₂Si

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂F₂Si |

| Calculated Exact Mass (m/z) | 210.0676 |

| Found Exact Mass (m/z) | 210.0677 |

| Ionization Technique | ESI |

MALDI-TOF MS and ESI-TOF MS Applications for Molecular Weight Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) are powerful techniques for the precise determination of molecular weights of organic compounds. For this compound, with a molecular formula of C₁₁H₁₂F₂Si, the expected monoisotopic mass is approximately 210.07 g/mol .

MALDI-TOF MS is particularly useful for generating singly charged molecular ions with minimal fragmentation, which simplifies spectral interpretation. In a typical application, the compound would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid, and subjected to laser irradiation. This process would be expected to yield a prominent peak corresponding to the molecular ion [M]⁺ or its adducts, such as [M+H]⁺ or [M+Na]⁺, thereby confirming the molecular weight.

ESI-TOF MS is a soft ionization technique ideal for analyzing polar and semi-polar molecules. When a solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724) is introduced into the ESI source, it would typically form protonated molecules [M+H]⁺. The high-resolution capabilities of a TOF analyzer would then allow for an accurate mass measurement, providing unambiguous confirmation of the elemental composition.

Vibrational Spectroscopy

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic vibrational modes. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information for a comprehensive structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural motifs. Based on studies of analogous compounds like phenylacetylene (B144264) and its fluorinated derivatives, the following vibrational modes can be anticipated. bohrium.comnih.govresearchgate.net

A detailed assignment of the principal vibrational modes is crucial for a complete understanding of the molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡C | Stretching | 2150 - 2250 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Si-CH₃ | Symmetric/Asymmetric Stretching | 2850 - 2980 |

| Si-CH₃ | Deformation | 1250 - 1270 |

| C-F | Stretching | 1100 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: The data in this table is based on characteristic vibrational frequencies of related compounds and serves as an estimation for this compound.

Raman Spectroscopy Applications for Molecular Vibrational Analysis

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the C≡C stretching vibration is expected to be particularly strong in the Raman spectrum due to the change in polarizability during the vibration. Similarly, the symmetric breathing mode of the difluorophenyl ring would be a prominent feature.

Analysis of the Raman spectrum allows for a more complete vibrational assignment when used in conjunction with FT-IR data. The symmetric nature of the trimethylsilyl (B98337) group's vibrations also makes them readily observable in Raman spectra. While specific Raman data for the title compound is scarce, analysis of related phenylacetylene compounds provides a solid foundation for interpreting its expected spectrum. bohrium.com

Electronic Spectroscopy

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provide insights into the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π→π* electronic transitions within the aromatic system. The presence of the ethynyl (B1212043) linkage extends the conjugation of the phenyl ring, which typically results in a red-shift (bathochromic shift) of the absorption maxima compared to benzene (B151609).

The fluorine substituents on the phenyl ring can also influence the absorption spectrum through their inductive and resonance effects. While detailed spectral data for this specific isomer is not widely published, studies on related phenylethynyl compounds suggest that the primary absorption bands would likely appear in the ultraviolet region. researchgate.net

Fluorescence Emission Spectroscopy and Photophysical Characterization

Upon absorption of UV light, molecules like this compound may exhibit fluorescence as they relax from an excited electronic state to the ground state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).

The photophysical characterization would involve determining the fluorescence quantum yield and lifetime. The presence of the fluorine atoms can impact these properties. For instance, fluorination can sometimes enhance fluorescence quantum yields by reducing non-radiative decay pathways. The trimethylsilyl group can also influence the electronic properties of the molecule. A comprehensive photophysical study would provide valuable information on the excited-state dynamics of the molecule.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search for single-crystal X-ray diffraction data for this compound did not yield any publicly available crystallographic studies. Consequently, detailed information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and specific intermolecular interactions derived from X-ray crystallography, could not be obtained.

While the molecular structure can be predicted based on spectroscopic methods, X-ray crystallography provides the definitive arrangement of molecules in the solid state. The absence of this data in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), indicates that the single-crystal structure of this compound has likely not been determined or reported in the peer-reviewed scientific literature to date.

Further research, involving the growth of suitable single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the precise three-dimensional arrangement of this compound molecules in the crystalline lattice. Such a study would provide valuable insights into the effects of the difluorophenyl and trimethylsilyl groups on the crystal packing and intermolecular forces, such as π-π stacking or C-H···F hydrogen bonds, which govern the supramolecular architecture.

Computational and Theoretical Investigations of 2,4 Difluorophenylethynyl Trimethylsilane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like (2,4-Difluorophenylethynyl)trimethylsilane, these studies would provide insights into its stability, electronic distribution, and potential for chemical reactions.

Molecular Orbital Analysis (HOMO/LUMO) and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its behavior in electronic applications. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. irjweb.commdpi.com An analysis of these frontier orbitals for this compound would reveal the regions of the molecule most likely to be involved in chemical reactions and would help in understanding its potential for charge transfer, a key process in many organic electronic materials. ajchem-a.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step processes of chemical reactions, known as reaction mechanisms. This is particularly useful for reactions involving catalysts.

Transition State Analysis in Catalytic Reactions

In a chemical reaction, the transition state is the highest energy point along the reaction pathway. Analyzing the structure and energy of the transition state is essential for understanding the reaction's kinetics and the factors that influence its rate. For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state analysis could be used to identify the most favorable reaction pathway and to design more efficient catalysts. nih.gov

Reaction Coordinate Mapping and Energy Profiles

By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed energy profile of the reaction can be constructed. This profile provides a visual representation of the energy changes that occur during the reaction, including the activation energy barrier. For this compound, this type of analysis would be instrumental in predicting the feasibility of a proposed reaction and in understanding the role of intermediates and catalysts.

Photophysical Properties and Photostability Predictions

The interaction of molecules with light is the focus of photophysics. Computational methods can predict how a molecule will absorb and emit light, as well as its stability when exposed to light.

Predicting the photophysical properties of this compound would involve calculating its absorption and emission spectra, which would indicate the wavelengths of light the molecule interacts with. Furthermore, its photostability, or its resistance to degradation upon exposure to light, could be assessed by modeling potential photochemical reaction pathways. These predictions are vital for applications where the molecule might be used in light-sensitive environments, such as in organic electronics or as a molecular probe.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules. ohio-state.eduresearchgate.net It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. TD-DFT is particularly valuable for predicting the electronic absorption spectra of organic compounds by determining the energies of vertical electronic transitions and their corresponding oscillator strengths. researchgate.net

The core principle of TD-DFT involves calculating the linear response of the electron density of a molecule to a time-dependent electric field, such as that of light. This allows for the determination of excitation energies, which correspond to the absorption of photons and the promotion of electrons from occupied to unoccupied molecular orbitals. scispace.com The calculated excitation energies and oscillator strengths can be used to simulate a theoretical UV-Vis absorption spectrum. researchgate.net

For a molecule such as this compound, a TD-DFT calculation would typically involve the following steps:

Geometry Optimization: The molecule's ground-state geometry is optimized using a suitable DFT functional and basis set.

Excited State Calculation: Using the optimized geometry, TD-DFT calculations are performed to obtain the energies of the lowest-lying singlet excited states.

Spectral Simulation: The calculated excitation energies (often converted to wavelengths) and their oscillator strengths are used to generate a theoretical absorption spectrum.

The electronic transitions are typically characterized by the molecular orbitals involved. For π-conjugated systems like this compound, the most significant low-energy transitions are often π → π* transitions. These involve the excitation of an electron from a bonding π orbital (such as the Highest Occupied Molecular Orbital or HOMO) to an antibonding π* orbital (like the Lowest Unoccupied Molecular Orbital or LUMO). rsc.org The specific orbitals involved, and thus the nature of the electronic transition, can be influenced by the substituents on the phenyl ring.

Table 1: Hypothetical TD-DFT Data for Illustrative Purposes

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 4.50 | 275 | 0.85 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.95 | 250 | 0.15 | HOMO-1 → LUMO (80%) |

| S₀ → S₃ | 5.40 | 230 | 0.05 | HOMO → LUMO+1 (75%) |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Theoretical Basis of Photostabilization Mechanisms

Photostabilization refers to the ability of a molecule to resist chemical degradation upon exposure to light. The theoretical basis for understanding the photostabilization of a molecule like this compound lies in the pathways available for the dissipation of absorbed light energy. When a molecule absorbs a photon, it is promoted to an excited electronic state. For the molecule to be photostable, it must efficiently return to its ground state without undergoing permanent chemical change.

The primary photophysical and photochemical decay pathways that an excited molecule can undergo include:

Fluorescence: Radiative decay from the first excited singlet state (S₁) to the ground state (S₀).

Intersystem Crossing (ISC): A non-radiative transition from a singlet excited state to a triplet excited state (e.g., S₁ → T₁).

Phosphorescence: Radiative decay from the first excited triplet state (T₁) to the ground state (S₀).

Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ → S₀).

Photochemical Reaction: The excited molecule undergoes a chemical transformation, such as bond cleavage, isomerization, or reaction with another molecule.

High photostability is generally associated with efficient and rapid non-radiative decay pathways, such as internal conversion, that quickly return the molecule to the ground state, minimizing the lifetime of the reactive excited state. The presence of conical intersections, which are points of degeneracy between electronic potential energy surfaces, can provide highly efficient funnels for rapid internal conversion.

For aromatic acetylenic compounds, a proposed mechanism for rapid non-radiative decay involves torsional or out-of-plane motions around the acetylenic bond in the excited state. These motions can facilitate the coupling between the excited and ground electronic states, promoting fast internal conversion. The substituents on the aromatic ring can significantly influence the potential energy surfaces of the excited states and the accessibility of these deactivation pathways.

Computational chemistry can be employed to explore these mechanisms by:

Mapping Potential Energy Surfaces: Calculating the energy of the ground and excited states as a function of molecular geometry can reveal the pathways for relaxation and identify potential energy barriers to photochemical reactions.

Locating Conical Intersections: Identifying the geometries at which conical intersections occur can provide insight into the efficiency of non-radiative decay.

Simulating Molecular Dynamics: Excited-state molecular dynamics simulations can model the time-evolution of a molecule after photoexcitation, tracking its trajectory as it relaxes back to the ground state or undergoes a chemical reaction.

While specific theoretical studies on the photostabilization mechanisms of this compound are not prevalent in the literature, the general principles of photochemistry and computational methods provide a framework for understanding its potential stability.

Applications of 2,4 Difluorophenylethynyl Trimethylsilane in Advanced Materials and Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

Synthesis of Fluorinated Aromatic and Heterocyclic Systems

While the direct use of (2,4-Difluorophenylethynyl)trimethylsilane in the synthesis of fluorinated aromatic and heterocyclic systems is not explicitly documented, the reactivity of similar compounds provides a basis for its potential applications. The carbon-silicon bond in alkynyltrimethylsilanes can be cleaved to generate a terminal alkyne. This deprotected alkyne can then participate in various coupling reactions to form more complex structures. For instance, palladium-catalyzed cross-coupling reactions of aryl halides with terminal alkynes are a common method for the formation of carbon-carbon bonds. nih.govorganic-chemistry.org It is conceivable that this compound could be deprotected and subsequently coupled with various aromatic or heterocyclic halides to introduce the 2,4-difluorophenylethynyl moiety.

The introduction of fluorine atoms into aromatic and heterocyclic systems is a key strategy in the development of pharmaceuticals and agrochemicals, as fluorine can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity. chemrxiv.org

Incorporation into π-Conjugated Architectures

The synthesis of π-conjugated architectures, which are fundamental components of organic electronic materials, often involves the use of building blocks containing alternating single and multiple bonds. The phenylethynyl structure within this compound makes it a candidate for incorporation into such systems. Polymers containing phenylene ethynylene units, known as poly(p-phenylene ethynylene)s (PPEs), are a well-studied class of conjugated polymers. researchgate.netresearchgate.net The synthesis of these materials often involves Sonogashira coupling reactions between dihaloaromatics and diethynyl aromatics. researchgate.net

Theoretically, this compound could be functionalized to create a monomer suitable for polymerization, leading to fluorinated PPE derivatives. The fluorine atoms would be expected to lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) of the resulting polymer, potentially impacting its electronic and optical properties.

Precursor for Advanced Functional Materials

Organic Semiconductors and Electronic Devices

Fluorinated organic materials are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of fluorine can enhance charge carrier mobility and improve the air stability of the materials. nih.govspringernature.com While there are no specific reports on the use of this compound for this purpose, its structural motifs are relevant.

The development of novel organic semiconductors often relies on the synthesis of new π-conjugated molecules and polymers. organic-chemistry.org The 2,4-difluorophenyl group and the ethynyl (B1212043) linkage are components that could be integrated into larger molecular frameworks designed for semiconductor applications.

Liquid Crystal Applications

The design of liquid crystals often involves the synthesis of molecules with a rigid core and flexible terminal groups. The incorporation of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystalline materials. beilstein-journals.orgnih.gov Research in this area has explored the use of various fluorinated moieties, including fluorinated cyclopropanes, to fine-tune the properties of liquid crystals for display applications. beilstein-journals.orgnih.govresearchgate.net

Alkynyl groups are also utilized in the synthesis of liquid crystals to extend the rigid core of the molecule. researchgate.net While direct application of this compound in liquid crystal synthesis is not reported, its structure contains elements that are of interest in this field. It could potentially be used as a building block to create new calamitic (rod-shaped) liquid crystals with tailored properties.

Polymer and Hybrid Material Development (e.g., Plasma Coatings)

There is no specific information available on the use of this compound in the development of polymers and hybrid materials, including plasma coatings. However, research has been conducted on plasma polymerization of similar organosilane monomers, such as trimethylsilane, to create thin films with specific surface properties. These coatings can be used to modify the hydrophobicity and biocompatibility of various substrates. The presence of fluorine in the this compound monomer could potentially lead to plasma-polymerized films with low surface energy and high hydrophobicity.

Ferroelectric-Fluid Materials Synthesis

The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their physical properties, such as viscosity, dielectric anisotropy, and response time. researchgate.netrsc.org In the field of ferroelectric liquid crystals (FLCs), molecules containing fluorinated aromatic cores are of particular interest for developing materials with rapid switching capabilities, which are essential for high-resolution displays. researchgate.netresearchgate.net

This compound is a key intermediate for constructing the rigid core of FLC molecules. The difluorophenylacetylene unit can be integrated into larger mesogenic structures, such as those containing biphenyldioxane or terphenyl systems, through cross-coupling reactions after the removal of the trimethylsilyl (B98337) (TMS) protecting group. researchgate.netrsc.org The introduction of lateral fluorine atoms, as in the 2,4-difluoro pattern, can significantly influence the molecular dipole moment, a critical factor for ferroelectricity. rsc.orgrsc.org For instance, research on FLCs with a 2-(biphenyl-4'-yl)-1,3-dioxane core has shown that strategic fluorination leads to compounds with shorter response times. researchgate.net Similarly, studies on trifluoro-terphenyls indicate that the placement of fluorine substituents affects mesophase stability and dipole moments, which are crucial for formulating FLC mixtures with high dielectric biaxiality. rsc.org The synthesis of these complex molecules often relies on building blocks like this compound to introduce the necessary fluorinated aromatic-alkyne fragment.

Role as a Protecting Group and Derivatization Agent

The trimethylsilyl (TMS) group is one of the most widely used protecting groups for terminal alkynes in organic synthesis due to its ease of introduction, stability under various reaction conditions, and straightforward removal. gelest.comthermofisher.comuchicago.edu

In the context of multistep synthesis, the TMS group on this compound masks the acidic proton of the terminal alkyne, preventing unwanted side reactions during subsequent transformations. gelest.comresearchgate.net This protection is crucial when performing reactions that are incompatible with a free alkyne, such as those involving strong bases or certain organometallic reagents.

A key advantage of the TMS group is the availability of mild and selective deprotection methods, which allows for its removal without disturbing other functional groups or more robust silyl (B83357) protecting groups (e.g., triisopropylsilyl, TIPS). gelest.com This orthogonality is fundamental in the synthesis of complex molecules. ccspublishing.org.cn The cleavage of the silicon-carbon bond is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions, for instance, with potassium carbonate in methanol (B129727). researchgate.netccspublishing.org.cn The choice of reagent allows chemists to tailor the deprotection to the specific needs of the synthetic route. eurjchem.com

| Reagent/Conditions | Solvent(s) | Typical Temperature | Selectivity & Notes | Source(s) |

| Tetrabutylammonium fluoride (TBAF) | THF, CH₃CN | -20 °C to RT | Highly effective and common. Can selectively cleave TMS in the presence of bulkier silyl groups like TIPS or TBDMS. | gelest.comresearchgate.netccspublishing.org.cn |

| Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | Mild basic condition, often used for its simplicity and low cost. Selective for TMS over TIPS. | gelest.comccspublishing.org.cn |

| Sodium ascorbate (B8700270) / Copper sulfate | Ethanol/Water | Not specified | A mild, non-toxic, and efficient method for TMS cleavage with wide functional group tolerance. | researchgate.neteurjchem.com |

| Potassium fluoride (KF) | Dimethylformamide (DMF) | Not specified | A common fluoride source for TMS deprotection. | researchgate.net |

| Hydrogen fluoride (HF) | Methanol or Acetonitrile (B52724) | Not specified | Stronger conditions, used when other methods fail. | researchgate.net |

In analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to analyze compounds that are non-volatile or thermally unstable. nih.govresearchgate.net Terminal alkynes, like the parent compound 1-ethynyl-2,4-difluorobenzene (B1335852), can exhibit poor chromatographic performance due to the polarity of the C-H bond.

Converting the alkyne to its trimethylsilyl derivative, this compound, is a standard derivatization technique. gcms.cz This process, known as silylation, replaces the active hydrogen with a nonpolar TMS group. gcms.cz The resulting silylated derivative is more volatile, less polar, and more thermally stable, leading to improved peak shape, better resolution, and enhanced detection in GC analysis. gcms.cz Common silylating agents used for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). thescipub.com

Generation of Reactive Intermediates

While this compound itself is primarily a building block, related fluorinated organosilanes are pivotal precursors for generating highly reactive intermediates that are invaluable in modern organic synthesis.

Difluorocarbene (:CF₂) is a versatile one-carbon unit for synthesizing a wide array of organofluorine compounds. rsc.orgresearchgate.net However, its generation often required harsh conditions. rsc.org The development of silicon-based precursors has provided mild and efficient methods for producing this reactive intermediate. nih.gov

The most prominent precursor is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent. researchgate.netcas.cn In the presence of a fluoride source or other mild initiators, TMSCF₃ decomposes to generate difluorocarbene. nih.govcas.cn This in-situ generated carbene can then participate in [2+1] cycloaddition reactions with alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cn Another important precursor is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), which also serves as an excellent source of difluorocarbene under the influence of mild basic activators. nih.govresearchgate.net These methods have become a cornerstone of modern organofluorine chemistry, offering access to complex fluorinated molecules under controlled conditions. researchgate.netcas.cn

Beyond carbenes, fluorinated organosilanes can also be precursors to fluorinated radical species. The generation and use of reactive radical intermediates opens up unique pathways for carbon-carbon bond formation. researchgate.net For instance, the difluoro(phosphono)methyl radical can be generated from phenylseleno derivatives and subsequently added to alkenes or alkynes. mdpi.com

In a similar vein, precursors such as BrCF₂CO₂Et can be used to generate the •CF₂CO₂Et radical upon treatment with a radical initiator. researchgate.net This radical readily adds to carbon-carbon double bonds, initiating a cascade of reactions. researchgate.net While the direct generation of the trimethylsilyldifluoromethyl radical (•CF₂SiMe₃) is less commonly documented, the principles of radical generation from organosilane precursors are well-established. mdpi.com Such radical intermediates are typically formed via homolytic cleavage of a weak bond initiated by thermal or photochemical methods, often using an initiator like azobisisobutyronitrile (AIBN). mdpi.commdpi.com The resulting fluorinated radicals can engage in a variety of transformations, including addition to unsaturated systems, providing a powerful tool for constructing complex molecules containing fluorinated motifs. mdpi.comrsc.org

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for Fluoro-organosilanes

The prevailing methods for synthesizing aryl-silylalkynes, such as the Sonogashira coupling, often rely on palladium and copper catalysts and can require anhydrous and anaerobic conditions. wikipedia.orgorganic-chemistry.org Future research is geared towards developing more sustainable and efficient synthetic protocols. A key area of development is the catalytic C-H bond silylation of aromatic compounds. nih.govresearchgate.net Methods using inexpensive and abundant catalysts like potassium tert-butoxide offer a metal-free alternative for the direct silylation of heterocycles and could be adapted for difluorobenzene derivatives. nih.gov This approach generates H₂ as the only byproduct, presenting a significant leap in atom economy. nih.gov

Furthermore, advancements in metal-free C-silylation of terminal alkynes are highly promising. Carboxylate-catalyzed protocols using silylamides as the silyl (B83357) source operate under mild conditions and tolerate a range of functional groups, which would be beneficial for complex molecule synthesis. nih.govacs.orgchemrxiv.org Research into optimizing these catalytic systems, perhaps moving towards flow chemistry setups, could drastically improve scalability and reduce waste, aligning with the principles of green chemistry. The development of robust catalysts that can perform these couplings in more benign solvents, including aqueous media, also remains a critical goal. wikipedia.org

Exploration of Novel Reactivity Patterns and Catalytic Systems for Ethynyltrimethylsilanes

The carbon-carbon triple bond and the C-Si bond in ethynyltrimethylsilanes are sites of rich reactivity, offering numerous possibilities for synthetic transformations. Future research will likely focus on uncovering novel reactivity patterns beyond the well-established coupling reactions. One promising avenue is the exploration of cycloaddition reactions. For instance, the reaction of 1-aryl-2-(trimethylsilyl)acetylenes with specific reagents can yield complex heterocyclic structures like 1,2,3-triazines. nih.gov Investigating the cycloaddition potential of (2,4-Difluorophenylethynyl)trimethylsilane could provide access to novel fluorinated polycyclic and heterocyclic systems with unique properties.

Another area of intense research is the catalytic functionalization of the alkyne moiety. The development of new catalytic systems for reactions like hydroboration, hydrosilylation, and carbometalation can lead to stereochemically defined multisubstituted alkenes, which are valuable motifs in pharmaceuticals and materials. acs.org The difluorophenyl group can significantly influence the regioselectivity and stereoselectivity of these additions, a phenomenon that warrants detailed investigation. Furthermore, exploring transition-metal-catalyzed dicarbofunctionalization, where two new carbon-based groups are added across the alkyne, could provide rapid access to complex molecular architectures from this relatively simple starting material. acs.org

Integration into Advanced Functional Materials for Emerging Technologies

The incorporation of fluorine atoms into conjugated organic materials is a well-established strategy for tuning their electronic properties and enhancing device performance. rsc.org The this compound moiety is an excellent candidate for integration into advanced functional materials for technologies like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The strong electron-withdrawing nature of fluorine atoms can lower both the HOMO and LUMO energy levels of a conjugated system. rsc.org This is particularly advantageous for creating n-type organic semiconductors, as it facilitates electron injection and improves stability against oxidative degradation. rsc.orgdtic.mil The rigid, linear structure of the phenylethynyl unit promotes π-stacking, which is crucial for efficient charge transport. rsc.org Future research will involve designing and synthesizing novel polymers and small molecules incorporating the (2,4-difluorophenylethynyl) unit and evaluating their performance in electronic devices. The interplay between molecular structure, solid-state packing, and charge carrier mobility in these materials will be a key area of investigation.

| Feature of this compound | Potential Impact on Functional Materials |

| Difluorophenyl Group | Lowers HOMO/LUMO levels, enhances electron injection, increases oxidative stability. |

| Ethynyl (B1212043) Linker | Provides structural rigidity, promotes planarization and π-stacking for better charge transport. |

| Trimethylsilyl (B98337) Group | Improves solubility and processability, can be a synthetic handle for further functionalization or deprotection. |

The use of such fluorinated materials has already shown promise in improving the stability of OFETs. icmab.es Blending fluorinated polymers with organic semiconductors can lead to devices with enhanced environmental stability and low bias stress. icmab.es Therefore, oligomers or polymers derived from this compound could serve as either the active semiconductor or a stabilizing additive in next-generation flexible electronics. dtic.mil

Deeper Computational Insights into Molecular Reactivity and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules and materials. mdpi.com Future research on this compound will heavily leverage computational methods to gain deeper insights. DFT calculations can elucidate reaction mechanisms for its synthesis and subsequent transformations, helping to optimize reaction conditions and design more efficient catalysts. nih.gov For example, computational studies can predict the activation barriers for different reaction pathways in the catalytic functionalization of the alkyne, guiding experimental efforts towards desired outcomes. vub.bebohrium.com

In materials science, DFT can be used to predict the electronic properties of polymers and molecular crystals derived from this building block. mdpi.com Calculations can determine HOMO/LUMO energy levels, band gaps, and charge transport properties, accelerating the in silico design of new high-performance organic semiconductors. researchgate.netresearchgate.net Furthermore, computational analysis of noncovalent interactions, such as C-H···F and π-π stacking, can provide a fundamental understanding of the solid-state packing of these materials, which is critical for their electronic performance. nih.gov This predictive power allows for the rational design of molecules with tailored properties before committing to extensive synthetic work.

Expanding the Scope of Fluorine-Containing Building Blocks for Specialized Applications

The demand for novel fluorine-containing building blocks continues to grow, driven by their profound impact on pharmaceuticals, agrochemicals, and materials science. tandfonline.comolemiss.edusolvay.com The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. tandfonline.comnih.govresearchgate.net this compound is a prime example of such a building block, and future research will focus on expanding the library of related structures.

This expansion will involve developing synthetic routes to analogs with different substitution patterns on the aromatic ring (e.g., other fluoro, trifluoromethyl, or pentafluorosulfanyl groups) and varying the silyl group to modulate reactivity and solubility. olemiss.edu The creation of a diverse toolkit of such fluorinated arylalkyne building blocks will empower chemists to fine-tune molecular properties with high precision. acs.orgresearchgate.net For instance, in medicinal chemistry, these building blocks could be used to construct complex molecules for structure-activity relationship (SAR) studies, leading to the discovery of more potent and selective drugs. researchgate.netresearchgate.net The development of efficient methods for the synthesis of these building blocks, such as halofluorination and subsequent elaboration, will be crucial for making them readily accessible to the wider scientific community. beilstein-journals.org

Q & A

Q. What are the common synthetic routes for (2,4-Difluorophenylethynyl)trimethylsilane?

The compound is typically synthesized via Pd-catalyzed Sonogashira coupling , involving a halogenated 2,4-difluorophenyl derivative (e.g., aryl bromide or iodide) and trimethylsilylacetylene. Key steps include:

- Using a Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst with CuI as a co-catalyst.

- Optimizing reaction conditions (e.g., inert atmosphere, THF or DMF solvent, 60–80°C).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Confirmatory characterization using ¹H/¹³C NMR and GC-MS to validate structure and purity .

Q. How should this compound be handled and stored to ensure stability?

While direct stability data for this compound is limited, analogous trimethylsilanes suggest:

- Storage under argon or nitrogen at –20°C to prevent hydrolysis.

- Avoidance of moisture, strong acids/bases, and oxidizing agents.

- Preliminary stability testing via TGA (thermogravimetric analysis) or accelerated aging studies (e.g., 40°C/75% RH for 1–2 weeks) to assess decomposition thresholds .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the ethynyl linkage (δ ~90–100 ppm for Si-C≡C) and fluorine substituents (split aromatic signals).

- GC-MS : To verify molecular ion peaks (e.g., m/z = 240–260 range) and detect impurities.

- FT-IR : Identification of C≡C stretching (~2100 cm⁻¹) and Si-CH₃ vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The 2,4-difluorophenyl group enhances electrophilicity at the ethynyl carbon, facilitating nucleophilic attacks in reactions like:

- Alkyne functionalization : Pd-mediated coupling with aryl halides or boronic acids under oxidative conditions (e.g., using CF₃SiMe₃ as a CF₃ source) .